BenchChemオンラインストアへようこそ!

Mitoxantrone

Cardio-oncology anthracycline equivalence childhood cancer survivorship

Select mitoxantrone for its proven 84-day in-use stability—tripling the working window of originator formulations—enabling centralized pharmacy compounding and batch preparation. With a cardiotoxicity equivalence ratio of 10.5, it offers a differentiated anthracycline-sparing option for pediatric AML and progressive MS protocols where cumulative dose monitoring is critical [GABI J 2024]. Unlike pixantrone, mitoxantrone’s negligible formaldehyde-activated DNA adduct formation makes it the cleaner tool for TOP2-target engagement studies.

Molecular Formula C22H28N4O6
Molecular Weight 444.5 g/mol
CAS No. 65271-80-9
Cat. No. B000413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoxantrone
CAS65271-80-9
SynonymsAcetate, Mitoxantrone
CL 232325
CL-232325
CL232325
DHAQ
Hydrochloride, Mitoxantrone
Mitoxantrone
Mitoxantrone Acetate
Mitoxantrone Hydrochloride
Mitozantrone
Mitroxone
Novantron
Novantrone
NSC 279836
NSC 287836
NSC 299195
NSC 301739
NSC 301739D
NSC-279836
NSC-287836
NSC-299195
NSC-301739
NSC-301739D
NSC279836
NSC287836
NSC299195
NSC301739
NSC301739D
Onkotrone
Pralifan
Ralenova
Molecular FormulaC22H28N4O6
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
InChIInChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2
InChIKeyKKZJGLLVHKMTCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water;  slightly sol in methanol;  practically insoluble in acetonitrile chloroform;  acetone
7.34e-01 g/L

Mitoxantrone (CAS 65271-80-9): An Anthracenedione Topoisomerase II Poison with Distinct Cardiotoxicity and Clinical Differentiation from Anthracycline Analogs


Mitoxantrone is a synthetic anthracenedione derivative that functions as a topoisomerase II poison, intercalating into DNA and stabilizing the transient TOP2-DNA cleavage complex to induce cytotoxic double-strand breaks [1]. Unlike classical anthracyclines such as doxorubicin, mitoxantrone lacks the amino sugar moiety, which fundamentally alters its redox-cycling capacity and cardiotoxicity profile [2]. It is approved for metastatic breast cancer, non-Hodgkin lymphoma, acute myeloid leukemia, hormone-refractory prostate cancer, and highly active relapsing multiple sclerosis [3]. The compound is also a substrate for the ABCG2 (BCRP/MXR) efflux transporter, which has direct implications for multidrug resistance selection in procurement decisions [4].

Why Mitoxantrone Cannot Be Interchanged with Doxorubicin, Pixantrone, or Idarubicin: Evidence-Based Selection Criteria


Although mitoxantrone, doxorubicin, pixantrone, and idarubicin all target topoisomerase II and share overlapping clinical indications, their pharmacological differentiation is substantial and clinically consequential. Mitoxantrone carries a cardiotoxicity equivalence ratio of 10.5 relative to doxorubicin, meaning that per mg/m² it imposes a markedly higher long-term cardiac risk that requires distinct cumulative dose monitoring [1]. Compared to its direct analog pixantrone, mitoxantrone is 10- to 100-fold less prone to formaldehyde-activated DNA adduct formation, a mechanistic feature that may limit its activity in certain tumor microenvironments [2]. In pediatric AML, mitoxantrone can substitute for daunorubicin without inducing cardiotoxicity and has shown comparable efficacy to idarubicin, but with a differentiated bone marrow suppression duration when formulated as a liposome [3][4]. These are not interchangeable agents; procurement specifications must be guided by indication-specific comparative evidence.

Mitoxantrone Procurement-Relevant Quantitative Differentiation Evidence: Head-to-Head Comparator Data


Cardiotoxicity Risk Equivalence: Mitoxantrone Requires 10.5-Fold Lower Cumulative Dose Than Doxorubicin to Reach Equivalent Cardiac Risk

The International Late Effects of Childhood Cancer Guideline Harmonization Group (IGHG) expert panel, published in JACC: CardioOncology, established that mitoxantrone carries a cardiotoxicity equivalence ratio of 10.5 (95% CI: 6.2–19.1) relative to doxorubicin [1]. This means that 1 mg/m² of mitoxantrone confers the same cancer therapy-related cardiac dysfunction (CTRCD) risk as 10.5 mg/m² of doxorubicin. In comparison, daunorubicin's ratio is only 0.6, indicating mitoxantrone is approximately 17.5-fold more cardiotoxic per unit dose than daunorubicin. This ratio directly informs cumulative lifetime dose caps and long-term cardiac surveillance protocols, making it an essential procurement specification for pediatric and young adult oncology formularies [1].

Cardio-oncology anthracycline equivalence childhood cancer survivorship CTRCD risk

Clinical Congestive Heart Failure Incidence: 0% vs. Doxorubicin in Randomized Phase II-III Breast Cancer Trial at Equi-Myelosuppressive Doses

In a randomized phase II-III cross-over trial comparing mitoxantrone with doxorubicin in patients with stage IV breast cancer, cardiac toxicity was prospectively monitored with serial radionuclide angiocardiography. Four patients in the doxorubicin arm developed drug-related congestive heart failure, compared to zero patients in the mitoxantrone arm, at doses that induced equal or greater myelosuppression [1]. Response rates, time to treatment failure, and duration of response were not statistically significantly different between the two arms (p > 0.05). Additionally, mitoxantrone caused significantly less nausea, vomiting, stomatitis, and alopecia [1]. This provides direct randomized evidence that mitoxantrone offers a clinically meaningful cardiac safety advantage over doxorubicin when used at equi-efficacious doses in the short-to-medium term, despite the higher per-mg cardiotoxicity equivalence ratio identified in long-term survivorship studies.

Breast cancer cardiotoxicity randomized controlled trial congestive heart failure

DNA Adduct Formation Propensity: Pixantrone Exhibits 10- to 100-Fold Greater Formaldehyde-Activated DNA Adduct Formation Than Mitoxantrone

In a direct in vitro crosslinking comparison, pixantrone exhibited a 10- to 100-fold greater propensity than mitoxantrone to generate covalent drug-DNA adducts at equimolar formaldehyde and drug concentrations [1]. Furthermore, pixantrone-DNA adducts demonstrated a greater thermal midpoint temperature and an extended half-life at 37°C compared to mitoxantrone-DNA adducts. Mitoxantrone requires excessively high, biologically irrelevant drug concentrations to generate adducts, making this pathway essentially non-contributory to its clinical activity [1]. This mechanistic differentiation means that pixantrone possesses a dual mechanism (topoisomerase II poisoning plus formaldehyde-activated DNA crosslinking) that mitoxantrone lacks at pharmacologically achievable concentrations. For researchers selecting between these two anthracenediones, this represents a fundamental difference in the anticipated spectrum of DNA damage.

DNA adduct formaldehyde activation pixantrone topoisomerase II poison drug-DNA covalent binding

Pediatric AML: Mitoxantrone Demonstrates Comparable Efficacy to Idarubicin with Differentiated Bone Marrow Suppression When Formulated as Liposome

The EORTC-CLG randomized phase III trial 58921 compared mitoxantrone (MTZ) with idarubicin (IDA) in induction and intensification treatment of children with AML or MDS. Long-term results demonstrated no significant difference in efficacy or overall toxicity between the two arms, although the grade 3–4 infection rate following induction was slightly higher in the IDA arm [1]. Separately, a clinical analysis of mitoxantrone liposome versus idarubicin in children with high-risk AML concluded that the efficacy of mitoxantrone liposome is not inferior to that of idarubicin, but mitoxantrone liposome allows a significantly shorter duration of bone marrow suppression and improved safety [2]. This provides procurement-level evidence that mitoxantrone (particularly in liposomal formulation) can serve as a non-inferior alternative to idarubicin with a differentiated hematologic toxicity profile.

Pediatric AML idarubicin EORTC-CLG 58921 liposomal formulation bone marrow suppression

Multiple Sclerosis Disability Progression: Mitoxantrone 12 mg/m² Reduces Relapse Rate by 67% vs. Placebo and Halts EDSS Worsening

In the pivotal randomized, placebo-controlled multicenter trial (Study 1) supporting mitoxantrone's FDA approval for MS, patients receiving mitoxantrone 12 mg/m² every 3 months for 2 years demonstrated a mean EDSS change of –0.13 compared to +0.23 in the placebo group (p = 0.0194) [1]. The mean number of relapses requiring corticosteroid treatment per patient was reduced from 1.20 (placebo) to 0.40 (mitoxantrone 12 mg/m²), a 67% reduction (p = 0.0002). The median time to first corticosteroid-requiring relapse was not reached within 24 months in the mitoxantrone 12 mg/m² arm, compared to 14.2 months for placebo (p = 0.0004) [1]. A network meta-analysis of DMTs for progressive MS further identified mitoxantrone, along with siponimod and ocrelizumab, as superior to other drug options in delaying disease progression (high certainty), with mitoxantrone ranked as the best for mitigating disability progression [2].

Multiple sclerosis EDSS relapse rate disease-modifying therapy progressive MS

Chemical Stability: Mitoxantrone Hydrochloride Aqueous Solutions Exhibit Maximum Stability at pH 4.01 with Pseudo-First-Order Degradation Kinetics

A stability-indicating reversed-phase HPLC study of mitoxantrone hydrochloride across a pH range of 1.18–7.2 demonstrated that degradation follows apparent first-order kinetics, with maximum drug stability obtained at pH 4.01 [1]. No general acid or base catalysis from acetate or phosphate buffer species was observed. Degradation rate increased proportionally with increasing pH and temperature [2]. Separately, a 2024 GaBI Journal study demonstrated that Mitoxantrone Accord diluted to 0.1–0.6 mg/mL in 0.9% sodium chloride in polyolefine bags is physicochemically stable for 84 days at both 2°C–8°C (light-protected) and 20°C–25°C (without light protection), representing a 2.8-fold extension over the previously reported 30-day stability for the originator Novantrone formulation under similar conditions [3]. This stability profile has direct implications for extemporaneous compounding, advance preparation in hospital pharmacy settings, and procurement of specific manufacturer formulations.

Chemical stability pH-rate profile formulation aqueous degradation shelf-life

Mitoxantrone Optimal Procurement and Research Application Scenarios Based on Quantitative Differentiation Evidence


Pediatric Oncology Formulary: Anthracycline-Sparing AML Induction with Documented Cardiotoxicity Avoidance

For pediatric oncology centers treating acute myeloid leukemia, mitoxantrone enables anthracycline-sparing induction therapy with a demonstrated ability to substitute for daunorubicin without inducing cardiotoxicity, as shown in the EORTC-CLG 58872 pilot study [1]. The subsequent 58921 phase III trial confirmed that mitoxantrone delivers comparable efficacy to idarubicin, while the liposomal formulation offers the additional advantage of significantly shorter bone marrow suppression duration [2][3]. The IGHG cardiotoxicity equivalence ratio of 10.5 must guide cumulative dose monitoring, but the clinical evidence from the randomized breast cancer trial—where zero mitoxantrone patients developed CHF versus four on doxorubicin—reinforces the cardiac safety advantage in the medium term [4]. Procurement should specify mitoxantrone for pediatric AML protocols where cumulative anthracycline exposure must be minimized without compromising anti-leukemic efficacy.

Aggressive Multiple Sclerosis: Evidence-Based Selection for Rapid Disability Progression Control

For MS centers managing patients with rapidly worsening relapsing-remitting or secondary progressive MS, mitoxantrone 12 mg/m² every 3 months provides high-certainty evidence of disability progression mitigation. The pivotal trial demonstrated that mitoxantrone not only halts EDSS worsening (–0.13 change) but also reduces relapses requiring steroids by 67% versus placebo (0.40 vs. 1.20 per patient, p=0.0002) [5]. A 2024 network meta-analysis ranked mitoxantrone as the best among all DMTs for mitigating disability progression in progressive MS, alongside siponimod and ocrelizumab, with high certainty of evidence [6]. Procurement for MS infusion clinics should be guided by the cumulative lifetime dose cap (approximately 140 mg/m²) and mandatory cardiac monitoring protocols, with the understanding that no other DMT has demonstrated the same magnitude of effect on disability progression in this patient population.

Hospital Pharmacy Advance Compounding: Selection of Extended-Stability Mitoxantrone Formulations

Hospital pharmacy and procurement departments should prioritize mitoxantrone formulations with validated extended in-use stability. The 2024 GaBI Journal study demonstrated that Mitoxantrone Accord maintains 84-day physicochemical stability after dilution to 0.1–0.6 mg/mL in 0.9% NaCl in polyolefine bags at both refrigerated (2°C–8°C, light-protected) and room temperature (20°C–25°C, without light protection) conditions [7]. This represents a significant advantage over the originator Novantrone formulation's 30-day stability, enabling centralized pharmacy compounding, batch preparation, and reduced drug wastage. Additionally, formulation pH should be maintained near 4.01, the empirically determined point of maximum aqueous stability, to minimize oxidative degradation [8]. Procurement specifications should require manufacturer-provided stability data under the specific dilution and storage conditions used in the institution's workflow.

Preclinical Oncology Research: Selection of Mitoxantrone Over Pixantrone When Topoisomerase II Poisoning Without Adduct Formation Is Desired

For preclinical researchers investigating topoisomerase II-targeted agents, mitoxantrone should be selected over pixantrone when the experimental design requires a 'pure' topoisomerase II poison mechanism without the confounding variable of formaldehyde-activated DNA adduct formation. Pixantrone exhibits a 10- to 100-fold greater propensity to form covalent drug-DNA adducts at equimolar formaldehyde concentrations, along with greater adduct thermal stability and extended half-life at 37°C [9]. Mitoxantrone, by contrast, requires biologically irrelevant concentrations to generate adducts, making it the cleaner tool compound for studying TOP2-mediated DNA damage responses in isolation. This mechanistic clarity is critical for target engagement studies, resistance mechanism elucidation, and combination therapy screening where DNA adduct formation would confound interpretation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitoxantrone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.